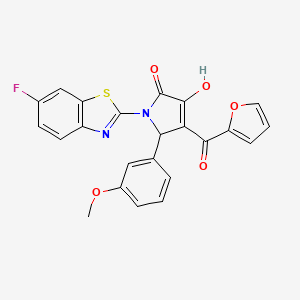

![molecular formula C20H20ClFN4O3 B12159695 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B12159695.png)

2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Chlor-6-fluorphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid ist eine komplexe organische Verbindung mit potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen. Diese Verbindung weist eine einzigartige Struktur auf, die einen Triazolring, eine Chlor-Fluorphenylgruppe und eine Dimethoxyphenylgruppe umfasst, was sie für Forscher in Chemie, Biologie und Medizin von Interesse macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2-Chlor-6-fluorphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid umfasst in der Regel mehrere Schritte:

Bildung des Triazolrings: Der Triazolring kann durch eine Cyclisierungsreaktion synthetisiert werden, die Hydrazinderivate und geeignete Aldehyde oder Ketone unter sauren oder basischen Bedingungen umfasst.

Anlagerung der Chlor-Fluorphenylgruppe: Dieser Schritt umfasst häufig eine nucleophile Substitutionsreaktion, bei der ein Chlor-Fluorphenylhalogenid mit einem Nucleophil reagiert, um die gewünschte Phenylgruppe zu bilden.

Einarbeitung der Dimethoxyphenylgruppe: Dies kann durch eine Friedel-Crafts-Acylierungsreaktion erreicht werden, bei der die Dimethoxyphenylgruppe unter Verwendung eines Säurechlorids in Gegenwart eines Lewis-Säurekatalysators eingeführt wird.

Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Triazol-Zwischenprodukts mit den Chlor-Fluorphenyl- und Dimethoxyphenyl-Zwischenprodukten unter geeigneten Bedingungen, z. B. unter Verwendung eines Kupplungsreagens wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Reaktionen mit Batchverfahren unter Berücksichtigung geeigneter Sicherheitsmaßnahmen umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.

Reduktion: Reduktionsreaktionen können auf die Nitrogruppen (falls vorhanden) oder den Triazolring abzielen und zur Bildung von Aminen oder Dihydrotriazolen führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Wasserstoffgas (H₂) mit einem Palladiumkatalysator können verwendet werden.

Substitution: Nucleophile wie Natriummethoxid (NaOCH₃) oder Kalium-tert-butoxid (KOtBu) werden häufig unter basischen Bedingungen verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Amine und Dihydrotriazole.

Substitution: Verschiedene substituierte Phenylderivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle dienen. Ihre einzigartige Struktur ermöglicht vielfältige chemische Modifikationen, was sie bei der Entwicklung neuer Materialien und Katalysatoren wertvoll macht.

Biologie

In der biologischen Forschung ist der Triazolring der Verbindung von besonderem Interesse, da er eine potenzielle Bioaktivität aufweist. Triazole sind bekannt für ihre antifungiziden, antibakteriellen und krebshemmenden Eigenschaften, was diese Verbindung zu einem Kandidaten für die Medikamentenentwicklung und biochemische Studien macht.

Medizin

Zu den potenziellen medizinischen Anwendungen der Verbindung gehört ihre Verwendung als Leitstruktur bei der Entwicklung neuer Arzneimittel. Ihre Strukturmerkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte und therapeutische Vorteile bei der Behandlung von Krankheiten wie Krebs, Infektionen und Entzündungen bietet.

Industrie

Im Industriesektor könnte diese Verbindung bei der Herstellung von Spezialchemikalien, Agrochemikalien und fortschrittlichen Materialien eingesetzt werden. Ihre einzigartigen Eigenschaften könnten sie auch für den Einsatz in Beschichtungen, Klebstoffen und anderen Hochleistungsanwendungen geeignet machen.

Wirkmechanismus

Der Mechanismus, durch den 2-(2-Chlor-6-fluorphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid seine Wirkung entfaltet, hängt wahrscheinlich mit seiner Fähigkeit zusammen, mit bestimmten molekularen Zielstrukturen zu interagieren. Der Triazolring kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Die Chlor-Fluorphenyl- und Dimethoxyphenylgruppen können die Bindungsaffinität und Spezifität der Verbindung verbessern, was zu starken biologischen Wirkungen führt. Zu den beteiligten Wegen könnten die Hemmung der Enzymaktivität, die Störung der Zellsignalisierung und die Induktion der Apoptose in Krebszellen gehören.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s triazole ring is of particular interest due to its potential bioactivity. Triazoles are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development and biochemical studies.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features suggest it could interact with various biological targets, offering therapeutic benefits in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its unique properties may also make it suitable for use in coatings, adhesives, and other high-performance applications.

Wirkmechanismus

The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The chloro-fluorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to potent biological effects. Pathways involved could include inhibition of enzyme activity, disruption of cell signaling, and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(2-Chlorphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid

- 2-(2-Fluorphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid

- 2-(2-Bromphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid

Einzigartigkeit

Das Vorhandensein sowohl von Chlor- als auch von Fluorsubstituenten am Phenylring unterscheidet 2-(2-Chlor-6-fluorphenyl)-N-{3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}acetamid von seinen Analoga. Diese doppelte Substitution kann die chemische Stabilität, Reaktivität und biologische Aktivität der Verbindung verbessern, was sie zu einer einzigartigen und wertvollen Verbindung für Forschung und industrielle Anwendungen macht.

Eigenschaften

Molekularformel |

C20H20ClFN4O3 |

|---|---|

Molekulargewicht |

418.8 g/mol |

IUPAC-Name |

2-(2-chloro-6-fluorophenyl)-N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]acetamide |

InChI |

InChI=1S/C20H20ClFN4O3/c1-28-16-8-6-12(10-17(16)29-2)7-9-18-23-20(26-25-18)24-19(27)11-13-14(21)4-3-5-15(13)22/h3-6,8,10H,7,9,11H2,1-2H3,(H2,23,24,25,26,27) |

InChI-Schlüssel |

FHEBRLKGMWAHRP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)CC3=C(C=CC=C3Cl)F)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4E)-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B12159615.png)

![N-(3-acetamidophenyl)-2-((3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B12159628.png)

![N-{2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-4-(4-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B12159630.png)

![2-cyclopropyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12159637.png)

![ethyl 4-[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B12159638.png)

![1-methyl-N-[1-(propan-2-yl)-1H-indol-4-yl]-1H-indole-5-carboxamide](/img/structure/B12159643.png)

![4-(4-chlorophenyl)-N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B12159646.png)

![6-[4-(3-chlorophenyl)piperazin-1-yl]-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyridazin-3(2H)-one](/img/structure/B12159651.png)

![N'-[(Z)-(2,4-dimethoxyphenyl)methylidene]-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12159658.png)

![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-2-yl)acetamide](/img/structure/B12159665.png)

![2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-hydroxyphenyl)methylideneamino]acetamide](/img/structure/B12159666.png)

![methyl 4-methyl-3-({[4-(pyridin-3-yl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12159676.png)

![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(morpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12159684.png)